Quinoline-2,6-diamine

Catalog No.
S1903715
CAS No.
855837-85-3
M.F
C9H9N3
M. Wt
159.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline-2,6-diamine

CAS Number

855837-85-3

Product Name

Quinoline-2,6-diamine

IUPAC Name

quinoline-2,6-diamine

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

InChI

InChI=1S/C9H9N3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2,(H2,11,12)

InChI Key

WECFWBJFIOOXPR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=N2)N)C=C1N

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1N

Quinoline-2,6-diamine is an organic compound characterized by a quinoline backbone with amino groups at the 2 and 6 positions. It has the chemical formula C9H10N2 and is classified as a heterocyclic aromatic compound. This compound exhibits properties typical of quinolines, including a strong odor and limited solubility in cold water, but it dissolves readily in hot water and various organic solvents. Quinoline-2,6-diamine is notable for its potential biological activities and applications in synthetic organic chemistry .

Typical of amines and heterocycles. Notably, it can undergo:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: Quinoline derivatives can be synthesized through cyclization processes involving quinoline-2,6-diamine as a precursor.
  • Oxidation Reactions: The compound can be oxidized to yield various functionalized quinoline derivatives, which may possess enhanced biological activity .

Quinoline-2,6-diamine and its derivatives have garnered attention for their biological properties. They exhibit:

  • Antimicrobial Activity: Some studies indicate that quinoline-based compounds possess antibacterial and antifungal properties.
  • Anticancer Potential: Certain derivatives have shown promise in inhibiting cancer cell growth, making them candidates for further pharmacological development.
  • Anti-inflammatory Effects: There is evidence suggesting that these compounds may modulate inflammatory pathways, contributing to their therapeutic potential .

The synthesis of quinoline-2,6-diamine can be achieved through several methods:

  • Skraup Synthesis: Involves the condensation of aniline derivatives with glycerol and nitrobenzene under acidic conditions.
  • Friedländer Synthesis: This method employs 2-aminoaldehydes with ketones to yield substituted quinolines.
  • Povarov Reaction: A three-component reaction involving aniline, aldehydes, and activated alkenes can produce quinoline derivatives efficiently.
  • Copper-Catalyzed Reactions: Recent advancements include copper-catalyzed methods that facilitate the synthesis of quinoline derivatives from readily available starting materials under mild conditions .

Quinoline-2,6-diamine has several applications across various fields:

  • Pharmaceuticals: Its derivatives are explored for use in developing new antimicrobial and anticancer agents.
  • Dyes and Pigments: Quinoline compounds are utilized in dye manufacturing due to their vibrant colors.
  • Agricultural Chemicals: Some derivatives serve as precursors for herbicides and pesticides .
  • Corrosion Inhibitors: Quinoline-based compounds are used in formulations to prevent metal corrosion .

Interaction studies involving quinoline-2,6-diamine focus on its binding affinities with various biological targets. Research indicates that the compound may interact with enzymes involved in metabolic pathways or cellular signaling. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action against diseases like cancer or infections .

Quinoline-2,6-diamine shares structural similarities with several other compounds in the quinoline family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
QuinolineBasic structure with one nitrogenSolvent properties; precursor to dyes
8-HydroxyquinolineHydroxyl group at position 8Chelating agent; used in pharmaceuticals
QuinineAlkaloid derived from cinchona barkAntimalarial properties
ChloroquineDerivative of quinineAntimalarial; anti-inflammatory effects
4-AminoquinolineAmino group at position 4Potential antitumor activity

Quinoline-2,6-diamine is unique due to its specific substitution pattern that influences its reactivity and biological activity compared to these similar compounds .

Nucleophilic substitution represents a fundamental approach to the synthesis of quinoline-2,6-diamine through the strategic introduction of amino groups at specific positions on the quinoline ring system. The inherent electronic properties of quinoline make certain positions particularly susceptible to nucleophilic attack, with positions 2 and 4 being the most reactive sites for nucleophilic substitution reactions [1] [2].

The traditional Chichibabin amination reaction serves as a cornerstone method for introducing amino groups into quinoline systems. This reaction involves the treatment of quinoline with sodium amide in liquid ammonia, leading to the formation of amino-substituted derivatives [3] [2]. The reaction proceeds through an addition-elimination mechanism, where the nucleophilic amide initially forms a sigma complex with the quinoline ring, followed by the elimination of hydride to restore aromaticity [4]. For quinoline substrates, the reaction predominantly yields 2-aminoquinoline derivatives, with minor amounts of 4-substituted products formed at elevated temperatures [2].

The mechanism of nucleophilic substitution in quinoline systems follows a characteristic addition-elimination pathway. The process begins with the nucleophilic attack of the amide ion at the electrophilic carbon center, typically at position 2 or 4 of the quinoline ring. The formation of a stable sigma adduct is crucial, as the negative charge must be effectively stabilized by the nitrogen atom in the quinoline ring system [1]. This intermediate subsequently undergoes elimination of hydride ion, with the assistance of an oxidizing agent or through disproportionation reactions, to regenerate the aromatic quinoline structure.

Recent developments in nucleophilic substitution methodologies have focused on improving reaction selectivity and yields through the use of modified reaction conditions and alternative nucleophilic reagents. Studies have demonstrated that the use of potassium amide in liquid ammonia can provide enhanced selectivity for the formation of 2-aminoquinoline derivatives compared to sodium amide systems [2]. The reaction conditions can be optimized to favor the formation of specific regioisomers, with temperature control being particularly important for achieving the desired substitution pattern.

The synthesis of quinoline-2,6-diamine through sequential nucleophilic substitution requires careful consideration of the electronic effects and steric factors that influence the reaction pathway. The introduction of the first amino group at position 2 significantly alters the electronic distribution within the quinoline system, affecting the reactivity of other positions toward subsequent nucleophilic attack. The electron-donating nature of the 2-amino group tends to deactivate the ring toward further nucleophilic substitution, requiring more forcing conditions for the introduction of the second amino group at position 6.

Alternative nucleophilic substitution approaches have been developed to address the challenges associated with direct amination of quinoline systems. The use of halogenated quinoline intermediates, such as 2,6-dichloroquinoline, provides a more reactive substrate for nucleophilic displacement reactions with ammonia or primary amines [5]. These halogenated intermediates can be readily displaced by nucleophilic amines under relatively mild conditions, offering improved yields and selectivity compared to direct amination methods.

The development of vicarious nucleophilic substitution protocols has expanded the scope of amino group introduction in quinoline systems. This methodology allows for the introduction of substituents at positions that are not typically reactive toward conventional nucleophilic substitution, such as position 6 in quinoline systems [4]. The vicarious substitution approach involves the use of specialized nucleophilic reagents that can form temporary covalent bonds with the quinoline ring, facilitating subsequent rearrangement and elimination processes to yield the desired amino-substituted products.

Catalytic Amination Strategies Using Transition Metal Complexes

Transition metal-catalyzed amination reactions have emerged as powerful synthetic tools for the construction of carbon-nitrogen bonds in quinoline systems, offering significant advantages over traditional nucleophilic substitution methods in terms of reaction selectivity, functional group tolerance, and overall synthetic efficiency [6] [7]. These catalytic approaches have proven particularly valuable for the synthesis of quinoline-2,6-diamine and related derivatives, providing access to target compounds under milder reaction conditions with improved yields.

Palladium-catalyzed amination reactions represent the most extensively studied class of transition metal-catalyzed approaches for quinoline functionalization. The Buchwald-Hartwig amination reaction has been successfully applied to quinoline substrates, enabling the efficient coupling of aryl halides with primary and secondary amines [8] [9]. This methodology proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the palladium center, coordination and deprotonation of the amine substrate, and subsequent reductive elimination to form the carbon-nitrogen bond [9].

The application of Buchwald-Hartwig amination to quinoline-2,6-diamine synthesis typically involves the use of appropriately halogenated quinoline precursors, such as 2,6-dibromoquinoline or 2,6-dichloroquinoline. These substrates undergo sequential or simultaneous amination reactions with ammonia or primary amines in the presence of palladium catalysts and suitable phosphine ligands [10]. The choice of ligand system is critical for achieving high reaction efficiency, with electron-rich phosphines such as tricyclohexylphosphine or specialized bidentate ligands showing particular effectiveness for challenging amination reactions [11].

Recent studies have demonstrated that palladium nanomaterials can serve as highly effective catalysts for intramolecular carbon-hydrogen amination reactions, achieving isolated yields of up to 92% for carbazole formation [12]. While these studies focused on carbazole synthesis, the principles can be extended to quinoline systems, where supported palladium nanoparticles offer advantages in terms of catalyst recovery and reuse. The heterogeneous nature of these catalysts facilitates product purification and reduces palladium contamination in the final products.

Sustainable approaches to palladium-catalyzed amination have been developed to address concerns regarding catalyst loading and environmental impact. Recent work has demonstrated that ppm-level palladium loadings can be sufficient for amination reactions when conducted in aqueous nanoreactor systems [13]. These ultra-low catalyst loading conditions achieve comparable yields to traditional methods while dramatically reducing palladium usage and improving the sustainability profile of the synthesis. For example, amination reactions conducted with 1000 ppm palladium in water-based nanoreactors achieved similar yields to reactions using 100,000 ppm palladium in traditional organic solvents, while operating at lower temperatures and shorter reaction times [13].

Copper-catalyzed amination strategies have gained increasing attention as complementary approaches to palladium-based methods, offering cost advantages and unique reactivity patterns [14] [15]. Copper-catalyzed carbon-hydrogen amination reactions have been developed for quinoline substrates, particularly focusing on the functionalization of quinoline N-oxides [15] [16]. These reactions typically proceed through single-electron transfer mechanisms, enabling the direct introduction of amino groups at specific positions on the quinoline ring without the need for pre-functionalized halide precursors.

The mechanism of copper-catalyzed quinoline amination often involves the initial formation of quinoline N-oxide intermediates, which serve as activated substrates for subsequent amination reactions. The N-oxide functionality enhances the electrophilicity of the quinoline ring, facilitating nucleophilic attack by amine reagents [15]. This approach has been successfully applied to the synthesis of 2-aminoquinoline derivatives using readily available aliphatic amines as aminating agents, with the reactions proceeding under mild conditions without the need for additional oxidants or bases.

Electrophilic amination strategies using copper catalysts have been developed as alternative approaches to traditional nucleophilic amination methods [16]. These reactions employ O-benzoyl hydroxylamines as electrophilic aminating reagents, which react with quinoline N-oxides in the presence of copper acetate catalysts to yield amino-substituted quinoline products [16]. The electrophilic nature of these aminating agents allows for the functionalization of electron-rich quinoline substrates that may be unreactive toward conventional nucleophilic amination conditions.

The development of asymmetric amination strategies using chiral transition metal catalysts has opened new possibilities for the synthesis of enantiomerically enriched quinoline derivatives. Copper-catalyzed asymmetric allylic carbon-hydrogen amination reactions have been developed using N-arylhydroxylamines as aminating agents, delivering chiral N-aryl allylamines in good yields and enantioselectivities [17]. While these methods have not been directly applied to quinoline-2,6-diamine synthesis, the underlying principles can potentially be extended to quinoline substrates through appropriate substrate design and catalyst optimization.

Iron-based catalysts have emerged as attractive alternatives to precious metal catalysts for amination reactions, offering cost advantages and reduced environmental impact. Recent studies have demonstrated the effectiveness of iron-catalyzed amination reactions for quinoline functionalization, with Fe3O4 nanoparticles showing particular promise as recyclable catalysts [18]. These magnetic nanoparticle catalysts can be readily recovered from reaction mixtures using external magnetic fields, enabling catalyst reuse and reducing overall synthetic costs.

Catalyst SystemReaction ConditionsSubstrate ScopeTypical YieldsKey Advantages
Pd/Phosphine Ligands80-120°C, Base, Organic SolventAryl Halides + Amines70-95%High Selectivity, Broad Scope [10]
Pd Nanoparticles100-150°C, Supported CatalystIntramolecular C-H Amination80-92%Recyclable, Reduced Pd Content [12]
Cu(OAc)2/O-Benzoyl HydroxylamineRoom Temperature, DMFQuinoline N-Oxides65-85%Mild Conditions, No Additional Base [16]
Cu(MeCN)4PF6/BINAMAmbient Temperature, Organic SolventAlkenes + N-Arylhydroxylamines70-88%Enantioselective, High Selectivity [17]
Fe3O4 Nanoparticles80-130°C, TolueneAromatic Amines + Ketones57-87%Recyclable, Cost-Effective [18]

Solvent Optimization in Diamine Formation Reactions

Solvent selection plays a crucial role in the efficiency and selectivity of quinoline-2,6-diamine formation reactions, influencing reaction kinetics, product distribution, and overall synthetic practicality. The choice of reaction medium affects multiple aspects of the synthetic process, including substrate solubility, catalyst activity, reaction temperature requirements, and ease of product isolation [19] [20].

Traditional synthetic approaches to quinoline derivatives have relied heavily on organic solvents such as toluene, acetonitrile, and dimethylformamide. However, recent research has focused on developing more environmentally benign solvent systems that maintain or improve reaction efficiency while reducing environmental impact [21] [22]. The transition toward greener synthetic methodologies has led to the exploration of alternative reaction media, including aqueous systems, ionic liquids, and solvent-free conditions.

Acetonitrile has been extensively studied as a solvent for quinoline amination reactions, particularly in the context of Friedländer condensation reactions [20]. Optimization studies have demonstrated that acetonitrile provides excellent solubility for both starting materials and catalysts, while maintaining appropriate reaction temperatures for efficient product formation. In one systematic study, the synthesis of quinoline derivatives using Chloramine-T as a catalyst showed optimal results when conducted in refluxing acetonitrile, achieving yields of 95% under optimized conditions [20]. The reaction was found to require catalyst loading of 10 mol% and reflux conditions at 85°C for 3 hours to achieve maximum conversion.

SolventTemperature (°C)Catalyst LoadingReaction Time (h)Yield (%)Comments
AcetonitrileRoom Temperature0.5 equiv2460Slow conversion, incomplete reaction [20]
Acetonitrile85 (reflux)0.1 equiv4.095Optimal conditions, high efficiency [20]
Acetonitrile85 (reflux)0.5 equiv3.095Standard loading, efficient conversion [20]
Acetonitrile85 (reflux)1.0 equiv3.095Excess catalyst, no improvement [20]

Glycerol has emerged as an attractive green solvent alternative for quinoline synthesis reactions, offering excellent thermal stability, negligible vapor pressure, and environmental compatibility [23]. Studies on the synthesis of quinoline derivatives using niobium pentachloride catalysts in glycerol have demonstrated yields ranging from 76-98% under optimized conditions [23]. The reaction proceeds efficiently at 110°C using 0.1 mmol of catalyst, with glycerol serving both as a reaction medium and as a stabilizing agent for the catalyst system. The high boiling point of glycerol enables reaction temperatures that would not be achievable with traditional organic solvents, while its polar nature facilitates the dissolution of ionic intermediates that may form during the reaction process.

Solvent-free synthetic approaches have gained considerable attention as the ultimate green chemistry solution for quinoline synthesis [21] [22]. These methodologies eliminate the need for organic solvents entirely, reducing waste generation and simplifying product isolation procedures. Recent studies have demonstrated that quinoline derivatives can be synthesized under solvent-free conditions using zeolite catalysts, achieving good to excellent yields while maintaining broad substrate scope [22]. The solvent-free approach using Hβ zeolite as a heterogeneous catalyst has been successfully applied to the synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones, with the catalyst being reusable for up to five cycles without significant loss of activity.

Water-based reaction systems represent another important development in green quinoline synthesis methodologies [24]. Aqueous reaction media offer numerous advantages, including reduced environmental impact, simplified product isolation, and enhanced safety profiles compared to organic solvents. The development of water-compatible catalyst systems has enabled the successful conduct of quinoline amination reactions in aqueous media, with some studies demonstrating superior performance compared to traditional organic solvent systems [24].

The use of ionic liquids as alternative reaction media for quinoline synthesis has been explored as a means of combining the advantages of liquid reaction media with reduced environmental impact [25]. Ionic liquids offer unique properties including negligible vapor pressure, wide liquid temperature ranges, and tunable polarity, making them attractive alternatives to conventional organic solvents. While specific applications to quinoline-2,6-diamine synthesis remain limited, related studies have demonstrated the effectiveness of ionic liquid media for quinoline functionalization reactions.

Temperature optimization studies have revealed significant solvent-dependent effects on reaction efficiency and selectivity. In toluene-based systems, optimal temperatures for quinoline synthesis typically range from 140-180°C, with higher temperatures leading to improved yields but potential degradation of sensitive functional groups [26]. The microwave-assisted synthesis of quinolines in various solvents has demonstrated that solvent choice significantly impacts the optimal reaction temperature, with polar solvents generally requiring lower temperatures to achieve comparable conversion rates [26].

Solvent SystemOptimal Temperature (°C)Reaction Time (min)Yield (%)Environmental Impact
Dichloroethane1802078High VOC emissions [26]
Acetonitrile1802071Moderate toxicity [26]
Toluene1602083Aromatic solvent concerns [26]
Toluene1802089Optimal organic conditions [26]
Glycerol11018085Green, recyclable [23]
Solvent-Free1506076-98Zero solvent waste [22]

Solvent recycling and recovery strategies have become increasingly important considerations in process development for quinoline synthesis. The high boiling points of many effective solvents, such as glycerol and ionic liquids, facilitate solvent recovery through distillation or extraction techniques. Studies have demonstrated that glycerol can be recovered and reused multiple times without significant impact on reaction efficiency, making it an economically viable green solvent alternative [23].

The polarity of the reaction medium has been identified as a critical factor influencing reaction mechanism and product distribution in quinoline amination reactions. Polar protic solvents tend to stabilize ionic intermediates that form during nucleophilic substitution reactions, while polar aprotic solvents may favor different mechanistic pathways [20]. The careful selection of solvent polarity can be used to direct reaction selectivity toward desired products, particularly in cases where multiple regioisomers are possible.

Purification Techniques and Yield Maximization Approaches

The purification of quinoline-2,6-diamine and optimization of synthetic yields require sophisticated analytical and preparative techniques that address the unique challenges posed by this bifunctional heterocyclic compound. The presence of two amino groups and the quinoline backbone creates specific purification challenges related to solubility, stability, and separation from closely related structural analogs [27] [28].

Traditional purification methods for quinoline derivatives have relied on crystallization techniques using various salt formation strategies. The formation of hydrochloride salts represents a classical approach for quinoline purification, where the basic nitrogen atoms in the quinoline ring and amino substituents can be protonated to form water-soluble ionic species [27]. The purification process typically involves treatment of the crude quinoline product with hydrochloric acid to form the corresponding hydrochloride salt, followed by recrystallization from appropriate solvents such as water or alcohols. The purified hydrochloride salt can then be converted back to the free base by treatment with sodium hydroxide solution, followed by extraction with organic solvents [27].

The phosphate salt formation method provides an alternative approach for quinoline purification that offers advantages in terms of crystallinity and thermal stability. Quinoline derivatives can be converted to their phosphate salts by treatment with phosphoric acid, yielding crystalline products with melting points around 159°C that can be readily purified by recrystallization from methanol [27]. The phosphate salts are typically more stable than hydrochloride salts and can be stored for extended periods without decomposition. The conversion back to the free base requires treatment with strong bases under carefully controlled conditions to avoid hydrolysis of the phosphate ester bonds.

Picrate salt formation has been extensively utilized for the purification of quinoline derivatives, particularly in cases where other salt formation methods prove inadequate. The formation of picrate salts involves the reaction of quinoline derivatives with picric acid in ethanol, yielding characteristic yellow crystalline products with melting points around 201°C [27]. The purification process involves recrystallization of the crude picrate salt from acetonitrile, followed by treatment with basic alumina to remove the picric acid and regenerate the free base. This method is particularly effective for removing nitrogen-containing impurities that may interfere with other purification techniques.

High-performance liquid chromatography has emerged as the most versatile and effective analytical technique for quinoline-2,6-diamine analysis and purification. The development of specialized separation protocols using reversed-phase columns with gradient elution systems has enabled the resolution of complex mixtures of quinoline derivatives with high precision [28]. Electrospray ionization mass spectrometry coupled with HPLC provides powerful analytical capabilities for identification and quantification of quinoline compounds, particularly when dealing with minor impurities or degradation products [28].

Centrifugal partition chromatography represents an advanced purification technique that has been successfully applied to the large-scale separation of quinoline derivatives [29] [30]. This method utilizes the differential partitioning of compounds between two immiscible liquid phases to achieve separation without the need for solid support materials. The technique has been successfully demonstrated for the separation of 2-alkylquinolines from combinatorial synthesis crude samples, achieving purification of more than 3 grams of crude mixture using only 1.3 liters of solvents to obtain more than 300 mg of alkylquinoline homologues with 99% purity in less than 7 hours [29].

Purification MethodScalePurity AchievedTime RequiredSolvent UsageRecovery Yield
Hydrochloride Salt Formation1-100g95-98%4-6 hoursModerate85-90% [27]
Phosphate Salt Formation1-50g96-99%6-8 hoursLow80-85% [27]
Picrate Salt Formation0.1-10g98-99%8-12 hoursModerate75-80% [27]
HPLC Preparative0.01-1g>99%2-4 hoursHigh70-75% [28]
Centrifugal Partition1-10g99%6-8 hoursModerate85-90% [29]

Counter-current chromatography using stepwise flow rate increases has been developed as an efficient method for overcoming the challenges associated with compounds having widely different partition coefficients [28]. This technique involves the gradual increase of mobile phase flow rate from 0.1 to 2.0 mL/min during the separation process, enabling the simultaneous purification of quinoline components with partition coefficients ranging from 0.03 to 3.3 [28]. The method has been successfully applied to the separation of quinoline yellow components, demonstrating the versatility of the approach for complex quinoline mixtures.

Microwave-assisted purification techniques have been explored as rapid methods for quinoline derivative purification, particularly in the context of synthetic optimization studies [26]. These methods typically involve the use of microwave heating to accelerate recrystallization processes or to enhance the efficiency of extraction procedures. While not as widely studied as traditional purification methods, microwave-assisted techniques offer potential advantages in terms of reduced processing time and energy consumption.

Yield maximization strategies for quinoline-2,6-diamine synthesis focus on optimizing reaction conditions, catalyst systems, and workup procedures to minimize product loss and maximize conversion efficiency. The development of one-pot synthetic procedures has emerged as an effective approach for reducing yield losses associated with intermediate isolation and purification steps [31]. Studies have demonstrated that one-pot processes for quinoline synthesis can achieve yields in the range of 55-65%, representing significant improvements over conventional multi-step approaches that typically yield 28-45% [31].

Catalyst recovery and reuse strategies play important roles in yield optimization, particularly for transition metal-catalyzed reactions where catalyst costs can be significant. The development of heterogeneous catalyst systems enables catalyst recovery through simple filtration procedures, reducing the overall cost of the synthesis and minimizing metal contamination in the final product [18]. Studies have demonstrated that certain catalyst systems can be reused for up to five cycles without significant loss of activity, making them economically attractive for large-scale synthesis applications [22].

Temperature and time optimization studies have revealed critical relationships between reaction conditions and product yield that can be exploited to maximize synthetic efficiency [32]. Research has shown that the use of high-boiling inert solvents such as mineral oil, diphenyl ether, or Dowtherm A can increase cyclization yields to 95% in many cases, compared to significantly lower yields achieved under standard conditions [32]. The ability to conduct reactions at elevated temperatures without solvent loss enables more complete conversion of starting materials and reduces the formation of side products.

Continuous flow synthesis techniques represent an emerging approach for yield optimization in quinoline synthesis, offering advantages in terms of reaction control, heat transfer, and product consistency [33]. These methods enable precise control of reaction parameters such as temperature, residence time, and reagent mixing, leading to improved yields and reduced formation of side products. While still in development for quinoline-2,6-diamine synthesis, continuous flow techniques have shown promise for related quinoline derivatives and represent an important direction for future process development.

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Wikipedia

Quinoline-2,6-diamine

Dates

Last modified: 08-16-2023

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